molecular formula C9H7ClO3 B1312440 Methyl 2-(chlorocarbonyl)benzoate CAS No. 4397-55-1

Methyl 2-(chlorocarbonyl)benzoate

Cat. No. B1312440
CAS RN: 4397-55-1
M. Wt: 198.6 g/mol
InChI Key: GNBWUEAMCSHHMO-UHFFFAOYSA-N
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Description

“Methyl 2-(chlorocarbonyl)benzoate” is a chemical compound with the molecular formula C9H7ClO3 . It is an ester and can be synthesized from 2-chlorobenzoyl chloride .


Synthesis Analysis

The synthesis of “Methyl 2-(chlorocarbonyl)benzoate” can be achieved from 2-chlorobenzoyl chloride . In a related process, Methyl benzoate can be formed by the condensation of methanol and benzoic acid, in the presence of a strong acid .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(chlorocarbonyl)benzoate” consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .


Chemical Reactions Analysis

“Methyl 2-(chlorocarbonyl)benzoate” can undergo various chemical reactions. For instance, its reduction with NaBH4 in diglyme at 162°C affords 2-chlorobenzyl alcohol . In another study, it was found that many benzoate compounds exhibit repellency against bed bugs, with naturally occurring volatile aroma compounds methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB), exhibiting the longest-lasting repellency against both insecticide susceptible and pyrethroid resistant strains of bed bug .

Scientific Research Applications

Synthesis of Novel Compounds

  • Methyl 2-(chlorocarbonyl)benzoate is utilized in the synthesis of novel compounds such as methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, which serves as a precursor for high-performance polymers modified by hydroxy groups, showcasing its significance in developing new materials with enhanced properties (Zhang Qinglon, 2014).

Efficient Synthesis Processes

  • The compound's role in facilitating efficient synthesis processes is evident in the creation of methyl 2-(chlorosulfonyl)benzoate via continuous-flow diazotization. This method emphasizes the potential of Methyl 2-(chlorocarbonyl)benzoate in minimizing side reactions and improving yield and efficiency in chemical synthesis (Zhiqun Yu et al., 2016).

Application in Polymer and Material Science

  • Its application extends to polymer and material science, where it is used as a building block in crystal engineering to achieve phase transitions in structures, indicating its potential in designing materials with tailored properties for specific applications (Russell D. L. Johnstone et al., 2010).

Investigational Studies in Cytotoxicity and Biopesticide Development

  • Methyl 2-(chlorocarbonyl)benzoate derivatives, such as methyl benzoate, have been investigated for their cytotoxic effects on human cells in vitro, providing insights into their safety profile and potential therapeutic applications (Heeyoun Bunch et al., 2020). Additionally, methyl benzoate shows insecticidal and repellent activities against pests like Bemisia tabaci, suggesting its utility in developing eco-friendly biopesticides (Md. Mostafiz et al., 2018).

Environmental Monitoring

  • Furthermore, the compound has been explored for environmental monitoring, particularly in the investigation of mold growth in indoor settings by monitoring outgassed methyl benzoate as a biomarker, illustrating its application in public health and safety (D. Parkinson et al., 2009).

Safety And Hazards

“Methyl 2-(chlorocarbonyl)benzoate” is a combustible material. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors. It should be handled with personal protective equipment and avoided from heat and sources of ignition .

properties

IUPAC Name

methyl 2-carbonochloridoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBWUEAMCSHHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457229
Record name methyl 2-(chlorocarbonyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chlorocarbonyl)benzoate

CAS RN

4397-55-1
Record name Benzoic acid, 2-(chlorocarbonyl)-, methyl ester
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Record name methyl 2-(chlorocarbonyl)benzoate
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Record name 4397-55-1
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Synthesis routes and methods

Procedure details

Oxalyl chloride (0.86 ml, 9.8 mml) and two drops of DMF were added to a solution of 2-(methoxycarbonyl)benzoic acid (590 mg, 3.27 mmol) in dichloromethane (10 ml) and cooled to 0° C. and stirred at RT for 30 min. After 30 min, the solvent was removed to obtain methyl 2-(chloroformyl)benzoate (quantitative). A solution of this intermediate (401 mg, 2.03 mmol) in dichloromethane was added to a solution of intermediate 10 (540 mg, 2.03 mmol) and pyridine (0.19 ml, 2.43 mmol) in dichloromethane (5 ml) at 0° C. and stirred at RT for 30 min. Work-up (CH2Cl2/H2O) and purification gave methyl 2-(3-chloro-3′-ethoxy-5-fluorobiphenyl-4-ylcarbamoyl)benzoate (250 mg) as an off-white solid. Lithium borohydride (20 mg, 0.94 mmol) was added to a solution of this product (200 mg, 0.47 mmol) in THF (5 ml) at 0° C. and the mixture stirred at RT for 2 hrs. Work-up (EtOAc/aq. 10% NH4Cl then H2O) and purification afforded the title compound (30 mg) as a white solid. M.P.: 139.2-141.5° C. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 10.22 (s, 1H), 7.76 (s, 1H), 7.73-7.60 (m, 3H), 7.54 (t, J 6.7, 1H), 7.43-7.36 (m, 2H), 7.33-7.26 (m, 2H), 6.97 (dd, J 1.8, 8.1, 1H), 5.32 (t, J 5.6, 1H), 4.72 (d, J 5.6, 2H), 4.12 (q, J 7, 2H), 1.35 (t, J 7, 3H).
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Sakakura, H Yamada… - Asian Journal of Organic …, 2012 - Wiley Online Library
Building complexity: α-(N, N-Diisopropylcarbamoyloxy)-β-alkylacroleins and α-(acylamino) crotonaldehydes were synthesized as useful multisubstituted dienophiles. The Diels–Alder …
Number of citations: 7 onlinelibrary.wiley.com
H Yamada - … School of Engineering, Nagoya University. Japan, 2014 - nagoya.repo.nii.ac.jp
Chiral compounds with heteroatom-substituted quaternary carbons are valuable and versatile synthetic intermediates, particularly in the synthesis of complex molecules like drugs and …
Number of citations: 2 nagoya.repo.nii.ac.jp
S Zhang, C Feng, J Cai, J Chen… - Journal of Chemical …, 2013 - journals.sagepub.com
A highly efficient procedure for preparing 2-acylpyrroles and its derivatives is described. The products were obtained through regioselective Friedel–Crafts reactions of pyrroles and its …
Number of citations: 7 journals.sagepub.com
I Leite, V Andrianov, D Zelencova-Gopejenko… - Chemistry of …, 2021 - Springer
Acyl derivatives of aziridine-2-carboxylic acid have been synthesized and tested as PDIA1 inhibitors. Calculations of charge value and distribution in aziridine ring system and some …
Number of citations: 1 link.springer.com

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